molecular formula C20H27N3O B5964045 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol

2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol

Cat. No. B5964045
M. Wt: 325.4 g/mol
InChI Key: WIKZRGIQWMDHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol involves the activation of the serotonin 5-HT1A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of dopamine and norepinephrine in certain brain regions, which are involved in the regulation of mood, anxiety, and stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol in lab experiments include its high affinity for the serotonin 5-HT1A receptor, its anxiolytic and antidepressant effects, and its ability to increase the levels of dopamine and norepinephrine in certain brain regions. The limitations include its potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

For the study of 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol include further research into its mechanism of action, its potential use in the treatment of mood disorders, and its potential use as a research tool for studying the serotonin 5-HT1A receptor. Additionally, further studies could investigate the potential use of derivatives of 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol in drug development.

Synthesis Methods

The synthesis of 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-methylbenzyl chloride and 4-(4-pyridinylmethyl)piperazine in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then reduced using sodium borohydride to obtain 2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-17-4-2-3-5-19(17)15-23-12-11-22(16-20(23)8-13-24)14-18-6-9-21-10-7-18/h2-7,9-10,20,24H,8,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKZRGIQWMDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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